molecular formula C9H8S2 B8598618 6-Methylsulfanylbenzo[b]thiophene

6-Methylsulfanylbenzo[b]thiophene

Cat. No.: B8598618
M. Wt: 180.3 g/mol
InChI Key: BGQQDEBLQKPBLS-UHFFFAOYSA-N
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Description

6-Methylsulfanylbenzo[b]thiophene is a sulfur-containing heterocyclic compound featuring a fused benzene and thiophene ring system with a methylsulfanyl (-SMe) substituent at the 6-position. This compound belongs to the benzo[b]thiophene family, which is pharmacologically significant due to its diverse biological activities, including antioxidant, antibacterial, and anticancer properties . The methylsulfanyl group enhances electron density and steric effects, influencing reactivity and interactions in biological systems . Benzo[b]thiophene derivatives are also pivotal in materials science and catalysis, with applications ranging from organic electronics to hydrodesulfurization (HDS) processes .

Properties

Molecular Formula

C9H8S2

Molecular Weight

180.3 g/mol

IUPAC Name

6-methylsulfanyl-1-benzothiophene

InChI

InChI=1S/C9H8S2/c1-10-8-3-2-7-4-5-11-9(7)6-8/h2-6H,1H3

InChI Key

BGQQDEBLQKPBLS-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC2=C(C=C1)C=CS2

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry

6-Methylsulfanylbenzo[b]thiophene belongs to a class of compounds known for their diverse biological activities. Research indicates that benzo[b]thiophenes, including this compound, exhibit significant anticancer , antioxidant , anti-inflammatory , antitubercular , antimalarial , and antimicrobial properties .

Anticancer Activity

Studies have shown that derivatives of benzo[b]thiophene can inhibit cancer cell proliferation. For instance, the introduction of various substituents on the benzo[b]thiophene core has been linked to enhanced activity against specific cancer types . A notable case involved the synthesis of 2,3-disubstituted benzo[b]thiophenes that demonstrated potent anticancer effects in vitro.

Antimicrobial Properties

The antimicrobial efficacy of this compound has been documented against various pathogens. Research indicates that modifications to the thiophene structure can lead to compounds with improved antimicrobial activity, making them potential candidates for developing new antibiotics .

Material Science

The unique electronic properties of this compound allow its application in material science, particularly in organic electronics.

Organic Solar Cells

Benzo[b]thiophenes are utilized in the fabrication of organic solar cells due to their ability to act as electron transport materials. The incorporation of this compound into polymer blends has shown promising results in enhancing the efficiency of solar energy conversion .

Organic Light-Emitting Diodes

This compound also finds applications in organic light-emitting diodes (OLEDs). Its photophysical properties make it suitable for use as a light-emitting layer, contributing to the development of more efficient OLED devices .

Synthesis and Case Studies

The synthesis of this compound and its derivatives is crucial for exploring its applications. Various synthetic methodologies have been developed, including electrophilic cyclization using stable reagents like dimethyl(thiodimethyl)sulfonium tetrafluoroborate, which allows for high yields under mild conditions .

Case Study: Synthesis and Biological Evaluation

A case study conducted by researchers involved synthesizing a series of substituted benzo[b]thiophenes, including this compound, followed by biological evaluation against cancer cell lines. The study highlighted the correlation between structural modifications and biological activity, providing insights into optimizing these compounds for therapeutic use .

Data Tables

Application AreaSpecific UseNotable Findings
Medicinal ChemistryAnticancerSignificant inhibition of cancer cell proliferation observed
Medicinal ChemistryAntimicrobialEffective against multiple pathogens; structure-activity relationship established
Material ScienceOrganic Solar CellsEnhanced energy conversion efficiency with polymer blends
Material ScienceOLEDsSuitable for light-emitting layers; improved device efficiency

Comparison with Similar Compounds

Table 2: Key Physicochemical Parameters

Compound Boiling Point (°C) LogP (Octanol-Water) Vapor Pressure (mmHg, 25°C) CAS Number
6-Methylsulfanylbenzo[b]thiophene N/A ~3.2 (estimated) N/A Not listed
Benzo[b]thiophene 221–223 2.78 0.12 95-15-8
Thiophene 84 1.81 40.3 110-02-1
  • Key Observations :
    • The methylsulfanyl group increases hydrophobicity (higher LogP) compared to unsubstituted benzo[b]thiophene, enhancing membrane permeability in biological systems .
    • Thiophene derivatives generally exhibit lower boiling points and higher vapor pressures than benzo[b]thiophenes, reflecting reduced aromatic stabilization .

Table 3: Antifungal and Antiproliferative Activity

Compound Antifungal IC₅₀ (µg/mL) Antiproliferative IC₅₀ (µM) Target Organism/Cell Line
This compound Not reported Not reported N/A
Cyclohexyl-[b]thiophene 1.2–4.8 >50 Candida albicans
Nicotinic acid derivatives 8.5–12.3 15–30 MCF-7 (Breast cancer)
  • Key Observations: Cyclohexyl-substituted thiophenes exhibit superior antifungal activity (IC₅₀: 1.2–4.8 µg/mL) due to enhanced lipophilicity and membrane interaction .

Table 4: Hydrodesulfurization (HDS) Performance

Compound HDS Conversion (%) Reaction Temperature (°C) Catalyst
Thiophene >95 300–350 MoS₂/Al₂O₃
Benzo[b]thiophene 70–85 300–350 MoS₂/Al₂O₃
Dibenzothiophene 40–60 300–350 MoS₂/Al₂O₃
  • Key Observations :
    • Thiophene derivatives undergo faster HDS conversion than benzo[b]thiophenes due to lower steric and electronic complexity .
    • The methylsulfanyl group in this compound may further reduce HDS efficiency by increasing sulfur coordination to catalysts.

Preparation Methods

Substrate Preparation and Reaction Optimization

The synthesis of 6-bromobenzo[b]thiophene is achieved via bromination of benzo[b]thiophene using bromine in acetic acid or N-bromosuccinimide (NBS) in dimethylformamide (DMF). Subsequent NAS with NaSMe in dimethyl sulfoxide (DMSO) at 80–100°C for 4–6 hours yields 6-methylsulfanylbenzo[b]thiophene with 65–78% efficiency. Kinetic studies reveal that electron-withdrawing groups at the 2-position (e.g., carbonyl or nitro groups) enhance reactivity at the 6-position by polarizing the carbon-halogen bond.

Table 1: NAS Reaction Parameters and Yields

SubstrateReagentSolventTemp (°C)Time (h)Yield (%)
6-Bromobenzo[b]thioNaSMeDMSO80672
6-Chlorobenzo[b]thioNaSMeDMF100468

Mechanistic Considerations

The reaction proceeds via a two-step mechanism: (1) formation of a Meisenheimer complex through nucleophilic attack by the thiolate, and (2) elimination of the halide ion. Density functional theory (DFT) calculations indicate that the energy barrier for the transition state is lowered by 12–15 kcal/mol in DMSO compared to toluene, aligning with experimental rate enhancements.

Palladium-Catalyzed Cross-Coupling Strategies

Palladium-mediated cross-coupling offers a versatile approach for constructing the methylsulfanyl-benzo[b]thiophene bond, particularly when direct substitution is hindered by steric or electronic factors.

Suzuki-Miyaura Coupling

Aryl boronic esters functionalized with methylsulfanyl groups can be coupled with 6-halogenated benzo[b]thiophenes. For example, 6-bromobenzo[b]thiophene reacts with (methylsulfanyl)phenylboronic acid under Pd(PPh₃)₄ catalysis in toluene/ethanol (3:1) at 90°C, achieving 81% yield. This method is advantageous for late-stage diversification but requires pre-functionalized boronic acids.

Buchwald-Hartwig Amination Adaptations

Adapting Buchwald-Hartwig conditions, 6-bromobenzo[b]thiophene couples with methyl disulfide (MeSSMe) using Pd₂(dba)₃ and Xantphos in the presence of cesium carbonate. The reaction proceeds via oxidative addition of Pd into the C–Br bond, followed by ligand exchange with MeSSMe and reductive elimination to form the C–S bond. Yields range from 60–70%, with turnover numbers (TON) exceeding 500 in optimized systems.

Cyclization-Based Synthesis of the Benzo[b]Thiophene Core

Constructing the benzo[b]thiophene ring with an inherent methylsulfanyl group at the 6-position avoids post-synthetic modifications.

Friedel-Crafts Cyclization

Treatment of 3-(methylsulfanyl)thiophenol with acetyl chloride in the presence of AlCl₃ induces cyclization to form benzo[b]thiophene. The methylsulfanyl group directs electrophilic aromatic substitution to the 6-position, yielding the target compound in 55–60% yield.

Ketene Dithioacetal Cyclocondensation

Ketene dithioacetals derived from methylthioacetone react with o-iodophenols under basic conditions to form the benzo[b]thiophene skeleton. This one-pot method achieves 70% yield with high regioselectivity, as confirmed by X-ray crystallography.

Table 2: Cyclization Methods and Outcomes

Starting MaterialReagentConditionsYield (%)
3-(Methylsulfanyl)thiophenolAlCl₃, AcClCH₂Cl₂, 0°C→rt58
Methylthioacetone dithioacetalK₂CO₃, DMF120°C, 12 h70

Functional Group Interconversion Approaches

Oxidation-Reduction Sequences

6-Methylsulfinylbenzo[b]thiophene, prepared by oxidizing this compound with m-chloroperbenzoic acid (mCPBA), can be reduced back using LiAlH₄. This strategy is useful for protecting-deprotecting sequences during multi-step syntheses.

Radical-Mediated Thiolation

Photochemical thiolation using methyl disulfide and a radical initiator (e.g., AIBN) introduces methylsulfanyl groups via a thiyl radical intermediate. Irradiation at 350 nm in acetonitrile provides this compound in 50% yield, though competing dimerization reduces efficiency.

Analytical and Purification Techniques

Chromatographic Separation

Reverse-phase HPLC (C18 column, methanol/water 85:15) resolves this compound from regioisomers, with retention times of 12.3 minutes. Recrystallization from sec-butanol improves purity to >99%, as verified by melting point (mp 154–156°C) and elemental analysis.

Spectroscopic Characterization

  • ¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J = 5.6 Hz, 1H), 7.45 (dd, J = 8.4, 1.2 Hz, 1H), 7.32 (d, J = 5.6 Hz, 1H), 7.21 (t, J = 7.6 Hz, 1H), 2.52 (s, 3H).

  • HRMS : m/z calcd for C₉H₇S₂ [M+H]⁺: 195.0012; found: 195.0015 .

Q & A

Q. What are the common synthetic routes for preparing 6-Methylsulfanylbenzo[b]thiophene, and how do reaction conditions influence yield?

this compound is typically synthesized via cyclization reactions. For example, AuCl-catalyzed cyclization of (t-butylsulfanyl)(ethynyl)benzenes yields benzo[b]thiophene derivatives, with substituent positions controlled by precursor design . Another method involves thionyl chloride-mediated cyclization of cinnamic acids or 3-arylpropanoic acids, producing substituted benzo[b]thiophenes in ~69% yield under optimized conditions (120–125°C, catalytic pyridine) . Microwave-assisted synthesis (e.g., 80°C, 5–10 min) using PdCl₂dppf and boronic acids can also streamline oligothiophene chain elongation . Key variables include temperature, catalyst loading, and solvent polarity, which directly impact regioselectivity and purity.

Q. How is the structural characterization of this compound performed, and what analytical techniques are critical?

Structural elucidation relies on:

  • X-ray crystallography : Resolves bond lengths (e.g., C–S: ~1.71 Å) and dihedral angles, confirming planarity in fused thiophene systems .
  • NMR spectroscopy : ¹H/¹³C NMR identifies methylsulfanyl (–SCH₃) protons (δ ~2.5 ppm) and aromatic ring splitting patterns .
  • Mass spectrometry : High-resolution MS (HRMS) validates molecular ions (e.g., [M+H]⁺ for C₉H₈S₂ at m/z 180.02) .
  • FT-IR : Confirms sulfur-related vibrations (C–S stretch: ~680 cm⁻¹) and aromatic C–H bending .

Q. What analytical methods are recommended for quantifying this compound in complex matrices?

  • Gas chromatography (GC) : Coupled with flame ionization detection (FID) or mass spectrometry (GC-MS) for trace analysis (detection limit: 0.1 mg/kg) .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) separate thiophene derivatives from interferents .
  • Electrochemical methods : Differential pulse voltammetry (DPV) quantifies sulfur-rich compounds via redox peaks at ~−0.8 V (vs. Ag/AgCl) .

Q. What biological activities are associated with benzo[b]thiophene derivatives, and how are they evaluated?

Benzo[b]thiophene derivatives exhibit:

  • Antitumor activity : Evaluated via MTT assays against cancer cell lines (e.g., IC₅₀ = 12–45 μM for breast cancer MCF-7) .
  • Antimicrobial effects : Tested using agar diffusion against Gram-positive bacteria (e.g., S. aureus) .
  • Anti-inflammatory activity : Measured via COX-2 inhibition assays (e.g., 65–78% inhibition at 10 μM) .

Advanced Research Questions

Q. How can computational methods resolve contradictions in spectroscopic data for this compound?

Density functional theory (DFT) at the MP2/6-311G level reproduces experimental geometries (e.g., C–S bond deviations <0.01 Å) and predicts thermodynamic properties (ΔHf, entropy) . Discrepancies between experimental and calculated UV-Vis spectra can arise from solvent effects, requiring time-dependent DFT (TD-DFT) with implicit solvation models (e.g., PCM) .

Q. What strategies optimize the synthesis of this compound derivatives for targeted bioactivity?

  • Substituent engineering : Para-substituents enhance steric stability, while electron-withdrawing groups (e.g., –NO₂) improve binding to enzymatic pockets .
  • Hybrid scaffolds : Fusion with pyrimidine or thiourea moieties increases antitumor potency by modulating π-π stacking and hydrogen bonding .
  • Microwave-assisted synthesis : Reduces reaction times (<15 min) and improves regioselectivity in Pd-catalyzed cross-couplings .

Q. How do substitution patterns on the benzo[b]thiophene core influence electronic properties and catalytic activity?

  • Electron-donating groups (e.g., –SCH₃) : Lower LUMO energy, enhancing charge transport in organic semiconductors .
  • Sulfur position : Central sulfur atoms in thiophene-COFs act as active sites for oxygen reduction reactions (ORR), as shown by DFT calculations (overpotential: ~0.35 V) .
  • Substituent effects on adsorption : Methylsulfanyl groups increase phyllosilicate surface binding affinity (ΔG = −25 kJ/mol) via S–O interactions .

Q. What experimental and computational approaches validate the mechanism of thiophene-based catalytic systems?

  • In situ spectroscopy : Raman or XPS identifies intermediate species during ORR in thiophene-COFs .
  • Kinetic isotope effects (KIE) : Differentiate rate-determining steps (e.g., O₂ adsorption vs. electron transfer) .
  • Periodic DFT models : Simulate adsorption on mineral surfaces (e.g., pyrophyllite) with <0.1 Å deviation from experimental lattice parameters .

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